(6-Bromopyridin-2-yl)(cyclobutyl)methanone is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to a class of compounds known as heterocycles, specifically pyridine derivatives, which are recognized for their diverse biological activities. The compound is primarily noted for its interactions with the cannabinoid receptor system, indicating possible therapeutic uses.
This compound can be classified under the category of heterocyclic compounds, particularly those containing nitrogen in the ring structure. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its chemical structure, which includes a brominated pyridine moiety and a cyclobutyl group attached to a ketone functional group. It is often referenced in pharmaceutical research due to its potential as a modulator of cannabinoid receptors, which play crucial roles in various physiological processes.
The synthesis of (6-Bromopyridin-2-yl)(cyclobutyl)methanone typically involves several steps, including:
These methods may vary based on specific reagents and conditions used, such as temperature and solvent choice, to optimize yield and purity.
The molecular formula for (6-Bromopyridin-2-yl)(cyclobutyl)methanone is with a molecular weight of approximately 267.15 g/mol. Its structural representation can be described as follows:
The compound's structure can be visualized using SMILES notation: BrC1=NC=C(C=O)C=C1C2CCC2.
The compound may participate in various chemical reactions typical for both pyridine derivatives and ketones:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (6-Bromopyridin-2-yl)(cyclobutyl)methanone is primarily linked to its interaction with cannabinoid receptors, particularly:
Research indicates that compounds with similar structures have shown efficacy in modulating these receptors, suggesting that this compound may exhibit comparable properties.
The physical properties of (6-Bromopyridin-2-yl)(cyclobutyl)methanone include:
Chemical properties include:
(6-Bromopyridin-2-yl)(cyclobutyl)methanone has potential applications in several scientific fields:
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0